Product packaging for 2-(4-Cyclohexylbutyl)-1H-benzimidazole(Cat. No.:CAS No. 150649-18-6)

2-(4-Cyclohexylbutyl)-1H-benzimidazole

Cat. No.: B14266057
CAS No.: 150649-18-6
M. Wt: 256.4 g/mol
InChI Key: ZXTKMJGXSZJFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Cyclohexylbutyl)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged pharmacophore known for its wide spectrum of biological activities, largely due to its ability to interact with various biopolymers like DNA and enzymes . This compound features a cyclohexylbutyl chain at the C-2 position, a structural motif that has been associated with enhanced bioactive properties in other benzimidazole compounds. Research on analogous structures suggests this compound may serve as a key intermediate or lead molecule in developing novel therapeutic agents . Its potential research applications are grounded in the established activities of the benzimidazole class, which includes antimicrobial , anticancer , and antiparasitic effects . The lipophilic cyclohexylbutyl side chain may influence the molecule's ability to penetrate cell membranes, potentially optimizing its interaction with biological targets . This product is intended for research purposes as a chemical reference standard or for in vitro assay development in drug discovery programs. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2 B14266057 2-(4-Cyclohexylbutyl)-1H-benzimidazole CAS No. 150649-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150649-18-6

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-(4-cyclohexylbutyl)-1H-benzimidazole

InChI

InChI=1S/C17H24N2/c1-2-8-14(9-3-1)10-4-7-13-17-18-15-11-5-6-12-16(15)19-17/h5-6,11-12,14H,1-4,7-10,13H2,(H,18,19)

InChI Key

ZXTKMJGXSZJFRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 2 4 Cyclohexylbutyl 1h Benzimidazole and Analogues

Conventional and Classical Synthetic Strategies

Traditional methods for benzimidazole (B57391) synthesis have been refined over many years and remain fundamental in organic synthesis. These strategies are characterized by their reliability and broad applicability, although they often require harsh reaction conditions.

One of the most direct and widely used methods for preparing 2-substituted benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid chlorides). mdpi.comnih.govrsc.org To synthesize 2-(4-Cyclohexylbutyl)-1H-benzimidazole, ortho-phenylenediamine would be reacted with 5-cyclohexylpentanoic acid.

The reaction is typically carried out under strong acidic conditions and often requires high temperatures to drive the dehydration and cyclization process. mdpi.com Polyphosphoric acid (PPA) is a common condensing agent that serves as both a catalyst and a solvent, facilitating the reaction at elevated temperatures. nih.gov The mechanism involves the initial acylation of one of the amino groups of the ortho-phenylenediamine to form an N-acyl intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon, leading to a dihydrobenzimidazole intermediate, which then eliminates a molecule of water to form the aromatic benzimidazole ring. While effective, this method can be limited by the high temperatures and the use of corrosive acids. rsc.orgresearchgate.net

Table 1: Examples of Conventional Condensation with Carboxylic Acids

ReactantsConditionsProduct TypeKey Features
o-Phenylenediamine (B120857) + Aliphatic/Aromatic Carboxylic AcidStrong acid (e.g., PPA, HCl), high temperature (180-250°C)2-Alkyl/Aryl-1H-benzimidazoleClassic, widely applicable, harsh conditions. rsc.orgresearchgate.net
o-Phenylenediamine + Carboxylic Acid EsterAcid or base catalysis, heat2-Substituted-1H-benzimidazoleMilder than direct acid condensation but may require longer reaction times.
o-Phenylenediamine + Acid AnhydrideOften proceeds readily, may require acid catalyst2-Substituted-1H-benzimidazoleGood for symmetrical anhydrides like acetic anhydride. rsc.org

The Weidenhagen reaction provides an alternative route using aldehydes or ketones as the one-carbon source. researchgate.netsemanticscholar.org For the synthesis of this compound, ortho-phenylenediamine would be condensed with 5-cyclohexylpentanal. This reaction proceeds through a different mechanism than the carboxylic acid condensation.

Initially, the diamine reacts with the aldehyde to form a Schiff base intermediate. This intermediate then undergoes cyclization to form a 1,2-dihydrobenzimidazole (a benzimidazoline). rsc.org Since the benzimidazole ring is at a higher oxidation state than the benzimidazoline intermediate, an oxidation step is required. rsc.org This can occur spontaneously through disproportionation, but more commonly, an oxidizing agent is added to the reaction mixture to ensure a high yield of the desired aromatic product. rsc.orgrsc.org Various oxidants have been employed, including copper(II) salts, nitrobenzene, or even molecular oxygen. rsc.orgsemanticscholar.org

The Phillips-Ladenburg reaction is a specific, named variant of the condensation between ortho-phenylenediamines and carboxylic acids, typically conducted in the presence of a dilute mineral acid like hydrochloric acid. researchgate.netsemanticscholar.orgcolab.wsadichemistry.com This method is particularly effective for aliphatic acids, making it a suitable choice for the synthesis of this compound from 5-cyclohexylpentanoic acid. adichemistry.com

The reaction conditions are often a key distinction; heating the components in a dilute acid such as 4N HCl is characteristic of the Phillips method. adichemistry.com While this approach can offer advantages over simply heating the neat reactants, such as lower temperatures and improved yields for certain substrates, it can still be limited by harsh conditions and may require sealed reaction vessels for less reactive aromatic acids. colab.wsadichemistry.com The fundamental mechanism remains the same: acylation followed by cyclodehydration. adichemistry.com

Advanced and Sustainable Synthetic Approaches

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic strategies have been developed. These methods often offer significant advantages over classical approaches, including shorter reaction times, higher yields, and reduced waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of benzimidazoles. rjptonline.orgamazonaws.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. amazonaws.comnih.govmdpi.com

This technology can be applied to the classical condensation reactions. For instance, the reaction of an ortho-phenylenediamine with a carboxylic acid or an aldehyde can be performed under microwave irradiation, often with a solid support like alumina (B75360) or in the presence of a catalyst. rjptonline.orgmdpi.com The rapid and uniform heating provided by microwaves enhances the rate of the cyclodehydration and oxidation steps, making the process highly efficient. mdpi.com Both solvent-free conditions and the use of green solvents are compatible with microwave synthesis, further enhancing its appeal. nih.govdergipark.org.tr

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysSeconds to minutes rjptonline.orgnih.gov
Energy EfficiencyLower (heats entire vessel)Higher (direct heating of reactants/solvent)
YieldOften moderate to goodOften good to excellent amazonaws.commdpi.com
Side ReactionsMore prevalent due to prolonged heatingOften reduced due to short reaction times

Adherence to the principles of green chemistry is a major goal in modern organic synthesis. chemmethod.com For benzimidazole synthesis, this has led to the development of methods that minimize or eliminate the use of hazardous solvents and reagents.

Solvent-Free Conditions: Performing reactions without a solvent (neat) or on a solid support is a cornerstone of green synthesis. eprajournals.comeprajournals.com The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids can be carried out by simply heating the reactants together, sometimes in the presence of a recyclable solid acid catalyst. rsc.org Another solvent-free technique is mechanochemistry, where mechanical force, such as ball milling, is used to initiate the reaction, avoiding the need for bulk solvents and often proceeding at room temperature. mdpi.com These methods reduce waste, simplify product purification, and lower the environmental impact. eprajournals.comepa.gov

Aqueous Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Synthetic protocols have been developed for benzimidazole formation in aqueous media. mdpi.com These reactions often utilize water-tolerant catalysts and can proceed efficiently, challenging the traditional view that organic reactions require anhydrous organic solvents. rsc.org Performing the synthesis in water not only improves the safety profile of the process but also simplifies the workup, as the often-hydrophobic benzimidazole product may precipitate from the reaction medium. researchgate.net

Transition-Metal-Catalyzed and Metal-Free Cyclization Strategies

Modern synthetic chemistry has seen a surge in the development of both transition-metal-catalyzed and metal-free cyclization strategies for benzimidazole synthesis, offering milder conditions and broader substrate scopes.

Transition-Metal-Catalyzed Cyclizations: Palladium, copper, and zinc are commonly employed catalysts in these transformations. For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been used to catalyze the intermolecular coupling of formimidamides with benzylamines in a one-pot synthesis to yield N-1-alkyl-2-unsubstituted benzimidazoles. semanticscholar.org Zinc catalysts, in conjunction with a reducing agent like poly(methylhydrosiloxane), facilitate the cyclization of o-phenylenediamines with N-substituted formamides, which serve as a C1 source. organic-chemistry.org These methods provide efficient routes to various benzimidazole derivatives.

Metal-Free Cyclization Strategies: Increasingly, metal-free approaches are favored due to their lower cost and reduced environmental impact. researchgate.net These methods often rely on base mediation or photochemical conditions. A notable example is the use of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO) to mediate the synthesis of benzimidazoles. semanticscholar.org Visible-light-mediated photoredox catalysis has also emerged as a powerful, green tool for these cyclizations, allowing for regioselective C-H functionalization under mild, catalyst-free conditions. nih.gov Such a strategy could involve the intramolecular C-H arylation of a suitably designed precursor to form the benzimidazole ring. nih.gov

StrategyCatalyst/ReagentKey FeaturesRef.
Metal-Catalyzed
Pd-Catalyzed CouplingPd(OAc)₂One-pot synthesis from formimidamides and benzylamines. semanticscholar.org
Zinc-Catalyzed CyclizationZn catalyst, PMHSUses N-substituted formamides as C1 source. organic-chemistry.org
Metal-Free
Base-Mediated CyclizationKOH/DMSOSimple, cost-effective, and avoids transition metals. semanticscholar.org
Photochemical CyclizationVisible Light, KOtBuGreen, sustainable, catalyst-free, regioselective C-H functionalization. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a highly efficient and common strategy for constructing the benzimidazole scaffold. This approach typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by in situ oxidation of the resulting dihydrobenzimidazole intermediate. For the synthesis of this compound, this would entail reacting o-phenylenediamine with 5-cyclohexylpentanal.

A variety of oxidants can be employed, including:

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) are effective for mediating the amidine annulation to access both N-H and N-alkyl benzimidazoles. acs.orgnih.gov

Copper-Mediated Oxidation: Copper salts can be used to facilitate the oxidative cyclization, often under aerobic conditions. acs.orgnih.gov

Hydrogen Peroxide: A simple and green one-pot condensation of o-phenylenediamines with aryl aldehydes can be achieved using H₂O₂ and HCl in acetonitrile (B52724) at room temperature, offering short reaction times and excellent yields. organic-chemistry.org

d-Glucose (B1605176) as a C1 Synthon: In an innovative and green approach, d-glucose has been used as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines in water. organic-chemistry.orgacs.org

These methods are attractive due to their operational simplicity and the ready availability of starting materials. mdpi.com

Oxidant/SystemStarting MaterialsKey AdvantagesRef.
PIDA or Cu-mediationAnilines/AmidinesEnables parallel synthesis for library generation. acs.orgnih.gov
H₂O₂ / HClo-Phenylenediamine, AldehydeGreen oxidant, simple procedure, high yields. organic-chemistry.org
d-Glucose / H₂Oo-PhenylenediamineBiorenewable C1 source, environmentally benign solvent. organic-chemistry.orgacs.org
Hypervalent Iodine CatalysisN'-aryl urea (B33335) compoundsFirst metal-free synthesis of benzimidazolinones. mdpi.com

Intramolecular N-Arylation Approaches

Intramolecular N-arylation, a powerful C-N bond-forming strategy, is widely used for benzimidazole synthesis. This approach, often referred to as an intramolecular Ullmann N-arylation, involves the cyclization of a pre-functionalized substrate, typically an N-(2-haloaryl)amidine or a related precursor. rsc.org

Copper(I)-catalyzed systems are frequently employed for this transformation. rsc.orgresearchgate.net Mechanistic studies have explored the various copper(I) species that act as intermediates in the catalytic cycle. rsc.org More recently, dual catalyst systems, such as Pd(II)/Cu(I), have been developed for intramolecular cross-dehydrogenative coupling (CDC) reactions. nih.govuri.edu This highly atom-economical method allows for the direct coupling of a C-H bond on the benzimidazole ring with a tethered arene, avoiding the need for pre-functionalization with halides. nih.govuri.edu

MethodCatalyst SystemSubstrate TypeKey FeaturesRef.
Ullmann N-ArylationCopper(I)N-(2-haloaryl)amidinesWidely used for benzimidazole synthesis. rsc.orgresearchgate.net
Cross-Dehydrogenative Coupling (CDC)Pd(II)/Cu(I)Tethered arene-benzimidazolesHighly atom-economical, no pre-functionalization required. nih.govuri.edu

Acceptorless Dehydrogenative Coupling Reactions

Acceptorless dehydrogenative coupling (ADC) has emerged as an environmentally benign and highly efficient method for constructing N-heterocycles. frontiersin.org This strategy involves the coupling of alcohols with aromatic diamines, where the alcohol is transiently oxidized to an aldehyde, which then condenses with the diamine. Subsequent cyclization and aromatization yield the benzimidazole, with water and hydrogen gas as the only byproducts. frontiersin.orgnih.gov

This transformation is typically catalyzed by transition metals. While precious metals like ruthenium and iridium have been extensively studied, recent efforts have focused on developing catalysts based on more earth-abundant and less toxic metals, such as iron. frontiersin.orgnih.govnih.govrsc.org For example, Knölker-type tricarbonyl(η⁴-cyclopentadienone)iron complexes have been successfully employed for the selective synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines. frontiersin.orgnih.govresearchgate.net To synthesize this compound via this route, o-phenylenediamine would be reacted with 5-cyclohexylpentan-1-ol.

Catalyst TypeExample CatalystSubstratesByproductsRef.
Iron-basedTricarbonyl(η⁴-cyclopentadienone) iron complexPrimary Alcohols, Aromatic DiaminesH₂O, H₂ frontiersin.orgnih.govresearchgate.net
Iridium-basedIridium complexesTertiary Amines, ArylaminesH₂ nih.govrsc.org
Ruthenium-basedRu-based catalystsAlcohols, Aromatic DiaminesH₂O, H₂ frontiersin.org

Synthetic Routes to Substituted Derivatives of this compound

The synthesis of substituted derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be introduced at various positions on the benzimidazole scaffold, including the benzene (B151609) ring and the N-1 position, as well as on the 2-position substituent itself.

Strategies for Benzimidazole Ring Substitution (e.g., C-5, C-6, N-1 Positions)

Substitution on the benzimidazole ring can be achieved in two main ways: by starting with a pre-substituted o-phenylenediamine or by post-synthesis functionalization of the benzimidazole core. nih.govnih.gov

C-5 and C-6 Substitution: The most straightforward approach to obtaining derivatives with substituents on the benzene ring (positions C-5 and C-6, which are equivalent in N-unsubstituted benzimidazoles due to tautomerism) is to begin the synthesis with a correspondingly substituted o-phenylenediamine. nih.gov For example, using 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in a condensation reaction will yield 5(6)-nitro- or 5(6)-chloro-substituted benzimidazoles, respectively. nih.gov Electrophilic substitution reactions, such as nitration or bromination, on the pre-formed benzimidazole ring are also possible, typically leading to a mixture of 5- and 6-substituted products. longdom.org

N-1 Position Substitution: The N-1 position is readily functionalized via N-alkylation or N-arylation reactions. nih.govnih.gov This is typically achieved by treating the N-H benzimidazole with a base (e.g., K₂CO₃) to form the benzimidazolide (B1237168) anion, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. nih.govnih.gov This method allows for the introduction of a wide variety of substituents at the N-1 position, which is known to be important for modulating pharmacological activity. nih.gov

PositionSynthetic StrategyExample ReagentsKey PointsRef.
C-5/C-6 Use of substituted starting material4-Nitro/Chloro-o-phenylenediamineDirect and regioselective approach. nih.govnih.gov
C-5/C-6 Electrophilic Aromatic SubstitutionKNO₃/H₂SO₄ (Nitration); HBr (Bromination)Post-synthesis modification; may yield mixtures. longdom.org
N-1 N-Alkylation/N-ArylationAlkyl/Aryl Halide, K₂CO₃Common method for introducing diverse functionality. nih.govnih.gov

Alkyl Chain Modifications on the Cyclohexylbutyl Moiety

Modifying the 2-position substituent, in this case, the 4-cyclohexylbutyl moiety, requires a different synthetic approach that focuses on the precursor used in the condensation step. The general strategies for benzimidazole formation remain the same, but the carboxylic acid, aldehyde, or alcohol starting material is altered.

Chain Length Variation: To synthesize analogues with shorter or longer alkyl chains, one would use the corresponding carboxylic acids or aldehydes. For example, using 4-cyclohexylbutanoic acid would yield 2-(3-cyclohexylpropyl)-1H-benzimidazole, while 6-cyclohexylhexanoic acid would produce 2-(5-cyclohexylpentyl)-1H-benzimidazole.

Substitution on the Cyclohexyl Ring: Analogues with substituents on the cyclohexyl ring can be prepared by starting with a substituted cyclohexyl derivative. For instance, using 5-(4-methylcyclohexyl)pentanoic acid would lead to the corresponding 2-(4-(4-methylcyclohexyl)butyl)-1H-benzimidazole.

Introduction of Functional Groups: Functional groups such as hydroxyls, ethers, or amides can be incorporated into the alkyl chain by designing the appropriate precursor. The compatibility of these functional groups with the chosen benzimidazole synthesis conditions must be considered. For example, an ester group might be hydrolyzed under strongly acidic or basic conditions used in some condensation reactions.

The synthesis of these modified precursors would rely on standard organic synthetic transformations, allowing for a wide diversity of analogues to be prepared and evaluated for their biological properties. srrjournals.com

Preparation of Heterocyclic Hybrids Incorporating the Benzimidazole Core

The synthesis of molecular hybrids that incorporate the benzimidazole scaffold with other heterocyclic systems is a significant area of research, driven by the diverse chemical and pharmacological properties these molecules exhibit. tandfonline.com The fusion or linking of a benzimidazole core with other heterocycles can lead to novel compounds with unique three-dimensional structures and electronic properties. A variety of synthetic strategies have been developed to create these complex molecules, often involving multi-step sequences that build upon a pre-formed benzimidazole ring or construct it concurrently with the partner heterocycle. Key methodologies include condensation reactions, transition metal-catalyzed coupling, and cycloaddition reactions. tandfonline.comresearchgate.net

Condensation Reactions

Condensation reactions are a foundational method for constructing the benzimidazole ring itself, and this strategy can be extended to create hybrid molecules. thieme-connect.com This typically involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or aldehyde that already contains another heterocyclic moiety. The acidic conditions and heat promote the cyclization and dehydration to form the benzimidazole ring, directly linking it to the other heterocyclic system. rsc.org

A notable example is the synthesis of a thieno[2,3-d]pyrimidine-benzimidazole hybrid. In this process, 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid is used as the key intermediate. This carboxylic acid is condensed with ortho-phenylenediamine to yield 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one. researchgate.net This hybrid molecule can then be subjected to further alkylation to produce a series of S-alkyl derivatives. researchgate.net

Similarly, benzimidazole-oxadiazole hybrids have been synthesized through a multi-step condensation approach. The synthesis begins by reacting 3,4-diaminobenzoic acid with a 4-substituted benzaldehyde (B42025) to form a 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid derivative. nih.gov This intermediate is then converted to its corresponding methyl ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358). This carbohydrazide is a key building block for forming the 1,3,4-oxadiazole (B1194373) ring, thus linking the two heterocyclic cores. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for constructing benzimidazole-fused poly-heterocyclic systems. rsc.org These methods often involve the formation of carbon-nitrogen (C-N) bonds to achieve intramolecular cyclization.

One innovative approach is the copper-catalyzed synthesis of benzimidazole-fused poly-heterocycles through an intramolecular C-N coupling reaction that proceeds without the need for ligands, oxidants, or other additives. rsc.org The process is believed to be facilitated by the involvement of a benzimidazole N-atom and results in the release of hydrogen gas. rsc.org The substrate scope for this reaction is broad, allowing for the synthesis of various fused systems. The choice of catalyst and solvent is crucial, with copper(II) acetate [Cu(OAc)₂] in dimethylformamide (DMF) being identified as an effective system. rsc.org

The table below summarizes the results of catalyst and solvent screening for a model reaction, highlighting the optimal conditions.

Table 1: Optimization of Copper-Catalyzed Intramolecular C-N Coupling Reaction rsc.org
EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(OAc)₂Xylene60-7061
2CuCl(PPh₃)₃Xylene14052
3CuBrXylene14045
4CuClXylene14041
5CuIXylene14035
6Cu(OAc)₂DMF14085
7Cu(OAc)₂Toluene11072
8Cu(OAc)₂Dioxane11065

Furthermore, a one-pot cascade protocol utilizing copper(II) catalysis enables the synthesis of diverse benzimidazole-fused heterocycles, such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines. acs.org This method combines a Chan-Lam type coupling followed by an Ullmann-type reaction, starting from 2-aminoheteroarenes and 2-iodoarylboronic acids. acs.orgresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions provide an elegant pathway to construct heterocyclic rings onto a benzimidazole core. For instance, 1,3-dipolar cycloaddition has been employed to synthesize novel pyrazole-benzimidazolone hybrid compounds. researchgate.net This method involves reacting a benzimidazolone derivative, which acts as the dipolarophile or is converted into a 1,3-dipole, with a suitable dipolarophile to construct the pyrazole (B372694) ring. These reactions are valued for their ability to form complex ring systems with high regioselectivity and stereoselectivity. researchgate.net

Synthesis of Benzimidazole-Triazole Hybrids

The synthesis of molecules incorporating both benzimidazole and 1,2,4-triazole (B32235) rings is another area of active investigation. A common strategy involves preparing a 2-(4-substituted-phenyl)-1H-benzimidazole intermediate, which is then functionalized to enable the construction of the triazole ring. mdpi.comresearchgate.net For example, a 2-(4-carboxyphenyl)-1H-benzimidazole can be converted into a thiosemicarbazide (B42300) derivative. This intermediate undergoes cyclization in the presence of a base to form the 4H-1,2,4-triazole-3-thiol ring. The resulting hybrid molecule, containing both the benzimidazole and triazole-thiol moieties, can be further modified by S-alkylation to produce a library of final compounds. mdpi.com

The table below presents examples of synthesized heterocyclic hybrids incorporating a benzimidazole core, along with the methodologies used.

Table 2: Examples of Synthesized Benzimidazole-Containing Heterocyclic Hybrids
Hybrid SystemSynthetic MethodKey ReactantsReference
Thieno[2,3-d]pyrimidine-BenzimidazoleCondensation Reaction3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid; o-phenylenediamine researchgate.net
Benzimidazole-1,3,4-OxadiazoleMulti-step Condensation/Cyclization3,4-diaminobenzoic acid; 4-substituted benzaldehyde; hydrazine hydrate nih.gov
Benzimidazole-Fused Poly-heterocyclesCopper-Catalyzed Intramolecular C-N CouplingBenzimidazole-tethered heterocycles rsc.org
Pyrido[1,2-a]benzimidazoleCopper-Catalyzed Chan-Lam/Ullmann Coupling2-aminopyridine; 2-iodoarylboronic acids acs.org
Pyrazole-Benzimidazolone1,3-Dipolar CycloadditionBenzimidazolone derivatives researchgate.net
Benzimidazole-1,2,4-TriazoleMulti-step Condensation/Cyclization2-(4-carboxyphenyl)-1H-benzimidazole; thiosemicarbazide mdpi.com

Spectroscopic and Analytical Characterization Techniques for 2 4 Cyclohexylbutyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of 2-(4-Cyclohexylbutyl)-1H-benzimidazole, distinct signals corresponding to the benzimidazole (B57391) ring, the butyl chain, and the cyclohexyl group are expected. The benzimidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and potential for hydrogen bonding. acgpubs.orgsemanticscholar.org The aromatic protons of the benzimidazole ring would likely appear as two multiplets in the range of δ 7.10-7.60 ppm. acgpubs.org

The aliphatic protons of the 4-cyclohexylbutyl substituent would exhibit more upfield signals. The methylene (B1212753) group adjacent to the benzimidazole ring (-CH₂-) is expected to be a triplet at approximately δ 2.9 ppm. The subsequent methylene groups of the butyl chain would appear as multiplets between δ 1.3 and 1.9 ppm. The protons of the cyclohexyl ring, including the methine proton, would produce a complex series of overlapping multiplets, typically in the δ 1.1-2.1 ppm range. acgpubs.org

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1br s1HImidazole (B134444) N-H
~7.45-7.60m2HAromatic C4-H, C7-H
~7.10-7.25m2HAromatic C5-H, C6-H
~2.9t2HC2-CH₂-
~1.1-2.1m15HCyclohexyl protons and remaining -CH₂- of butyl chain

Note: Predicted values are based on analyses of similar structures. Solvent: DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, is expected to resonate significantly downfield, around δ 155-160 ppm. acgpubs.org The aromatic carbons of the fused benzene (B151609) ring would appear in the typical aromatic region of δ 110-145 ppm.

The aliphatic carbons of the 4-cyclohexylbutyl side chain would be found upfield. The carbon of the methylene group attached to the benzimidazole C2 would likely be in the δ 30-40 ppm range. The carbons of the cyclohexyl ring and the remaining butyl chain carbons are expected to appear between δ 25 and 38 ppm. acgpubs.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~159C2 (Imidazole)
~135-144C3a, C7a (Aromatic bridgehead)
~111-122C4, C5, C6, C7 (Aromatic)
~38CH (Cyclohexyl)
~32-33CH₂ (Cyclohexyl & Butyl)
~25-30CH₂ (Cyclohexyl & Butyl)

Note: Predicted values are based on analyses of similar structures. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. semanticscholar.org The C-H stretching vibrations of the aromatic ring are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexylbutyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2930 cm⁻¹ range. acgpubs.org

The C=N stretching vibration of the imidazole ring is expected to produce a strong absorption band around 1620 cm⁻¹. semanticscholar.org Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. Finally, C-H bending vibrations for the aromatic ring would appear as strong bands in the fingerprint region, typically around 740 cm⁻¹, which is characteristic of ortho-disubstituted benzene rings. acgpubs.org

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3400Broad, MediumN-H Stretch
~3050Medium-WeakAromatic C-H Stretch
~2850-2930StrongAliphatic C-H Stretch
~1620StrongC=N Stretch
~1450-1600Medium-StrongAromatic C=C Stretch
~740StrongAromatic C-H Bend (ortho-disubstituted)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₂₄N₂), the molecular weight is 256.40 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. The fragmentation pattern would likely involve the cleavage of the butyl chain. A common fragmentation for 2-alkyl benzimidazoles is the loss of the alkyl chain, leading to a stable benzimidazolium cation.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated to distinguish it from other compounds with the same nominal mass. The fragmentation patterns observed in mass spectrometry are crucial for confirming the connectivity of the atoms within the molecule. researchgate.netjournalijdr.com

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
256[M]⁺Molecular Ion
257[M+H]⁺Protonated Molecule (in ESI or CI)
173[M - C₆H₁₁]⁺Loss of cyclohexyl radical
117[C₇H₅N₂]⁺Benzimidazole fragment

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to assess the purity of the product. nih.gov For a moderately polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would serve as the mobile phase. rsc.orgijpsm.com

The retention factor (Rf value) would depend on the exact solvent system used, but it is expected to be intermediate, allowing for good separation from non-polar starting materials and more polar byproducts. Visualization of the spot on the TLC plate can be achieved under UV light (254 nm) due to the UV-active benzimidazole ring, or by using staining agents like iodine vapor. nih.govijpsm.com A single spot on the TLC plate in multiple solvent systems is a good indicator of the compound's purity.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In the analysis of benzimidazole derivatives, Reversed-Phase HPLC (RP-HPLC) is particularly prevalent. researchgate.netresearchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.

For benzimidazole compounds, typical stationary phases include RP-18 or RP-8 columns, which are packed with silica particles that have been surface-modified with C18 or C8 alkyl chains, respectively. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The composition of the mobile phase can be adjusted to optimize the separation of the target compound from impurities or other components. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzimidazole ring system exhibits strong absorbance. researchgate.net

Validation of an HPLC method ensures its reliability, precision, and accuracy for its intended purpose. researchgate.netresearchgate.net Key validation parameters include linearity, precision, accuracy, and recovery. For instance, studies on various benzimidazole derivatives have demonstrated linearity in concentration ranges from 0.1 µg/mL to 0.1 mg/mL, with correlation coefficients (r²) of 0.9995 or higher. researchgate.netnih.gov Recoveries, which indicate the accuracy of the method, are often in the range of 99.24% to 100.00%. researchgate.netnih.gov Such validated methods are crucial for determining the stability and purity of benzimidazole derivatives. researchgate.net

While specific HPLC or RP-HPLC analytical data for this compound is not detailed in the provided research, the established methods for structurally similar compounds provide a clear framework for its analysis. The non-polar nature of the cyclohexylbutyl group would lead to significant retention on a reversed-phase column, allowing for effective separation.

Table 1: Typical RP-HPLC Conditions for Benzimidazole Derivative Analysis

Parameter Condition Source
Stationary Phase RP-18 (C18) researchgate.netnih.gov
Mobile Phase Acetate Buffer (pH 4.5) and Acetonitrile (1:1 mixture) researchgate.netnih.gov
Flow Rate 1.0 mL/min researchgate.netnih.gov
Detection UV Spectrophotometry researchgate.netnih.gov
Linearity Range 0.1 µg/mL - 0.1 mg/mL researchgate.netnih.gov

| Correlation Coeff. | r² ≥ 0.9995 | researchgate.netnih.gov |

Supercritical Fluid Extraction (SFE) Coupled with HPLC

Supercritical Fluid Extraction (SFE) is a powerful sample preparation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. tsijournals.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. tsijournals.com This allows it to diffuse into solid matrices like a gas and dissolve substances like a liquid, making it an efficient extraction solvent. tsijournals.com SFE is considered a "green" technology as it often replaces organic solvents. semanticscholar.org

When coupled with HPLC, SFE serves as an automated and efficient method for extracting analytes from complex matrices prior to chromatographic analysis. In this setup, the sample is placed in an extraction chamber, and supercritical CO₂ is passed through it. The extracted analytes are then collected in a suitable solvent trap, and an aliquot of this solution is directly injected into the HPLC system for analysis. nih.gov

This technique has been successfully applied to extract various classes of drugs, including benzodiazepines and non-steroidal anti-inflammatory drugs (NSAIDs), from biological samples like serum. nih.gov Typical SFE conditions involve pressures around 329 MPa and temperatures of 45-60°C. nih.gov The recovery rates for analytes from serum have been reported to be high, often ranging from 70% to 100%, with excellent precision. nih.gov

For a compound like this compound, SFE-HPLC would be a highly effective method for its extraction and quantification from various environmental or biological samples. The non-polar nature of the compound would make it highly soluble in supercritical CO₂, ensuring efficient extraction.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its structural identification.

For this compound, the molecular formula is C₁₇H₂₄N₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Molecular Weight: (17 * 12.011) + (24 * 1.008) + (2 * 14.007) = 204.187 + 24.192 + 28.014 = 256.393 g/mol

% Carbon (C): (204.187 / 256.393) * 100 = 79.638%

% Hydrogen (H): (24.192 / 256.393) * 100 = 9.435%

% Nitrogen (N): (28.014 / 256.393) * 100 = 10.926%

In practice, synthesized samples of the compound would be analyzed, and the resulting experimental percentages would be expected to be within ±0.4% of these theoretical values to confirm the proposed formula. For example, similar analyses on other novel benzimidazole derivatives have been used to confirm their successful synthesis. ijpbs.com

Table 2: Theoretical Elemental Analysis Data for C₁₇H₂₄N₂

Element Symbol Theoretical Mass Percentage (%)
Carbon C 79.64
Hydrogen H 9.44

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.

The benzimidazole ring system contains conjugated pi (π) bonds, which give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are generally due to π → π* and n → π* electronic transitions. For instance, studies on N-Butyl-1H-benzimidazole show experimental absorption peaks at 248 nm and near 295 nm. nih.gov Another related benzimidazole derivative exhibited an absorption band at 265 nm, attributed to transitions within the benzimidazole ring. nih.gov

Table 3: UV-Vis Absorption Maxima for Related Benzimidazole Compounds

Compound Solvent λmax (nm) Source
N-Butyl-1H-benzimidazole THF 248, ~295 nih.gov
A-B (a benzimidazole derivative) Not Specified 265 nih.gov

Table of Compounds

Compound Name
This compound
Acetonitrile
Albendazole
Benomyl
Benzimidazole
Carbendazim
Fuberidazole
Levamisole
N-Butyl-1H-benzimidazole

Biological Activity and Mechanistic Investigations of 2 4 Cyclohexylbutyl 1h Benzimidazole

In Vitro Biological Screening and Activity Assays

The benzimidazole (B57391) scaffold is a key feature in the design of carbonic anhydrase inhibitors (CAIs). nih.gov Human carbonic anhydrases (hCAs) are zinc-metalloenzymes involved in numerous physiological processes, and certain isoforms are validated therapeutic targets. nih.govbeilstein-journals.org Specifically, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are targets for anticancer therapies. nih.govnih.gov

Research into 2-substituted-benzimidazole-6-sulfonamide derivatives has identified potent CAIs with promising selectivity profiles for these tumor-associated isoforms over the cytosolic, off-target isoforms hCA I and hCA II. nih.gov Additionally, novel benzimidazole-hydrazone derivatives have been synthesized and shown to possess significant inhibitory activity against hCA IX. nih.gov The inhibitory potency of these compounds often reaches the low micromolar or even nanomolar level, demonstrating the effectiveness of the benzimidazole structure in targeting the enzyme's active site. bohrium.comresearchgate.net Molecular docking studies have been employed to understand the structural basis for the observed activity and selectivity of these benzimidazole-based inhibitors. nih.govnih.govbohrium.com

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Representative Benzimidazole Derivatives Data for illustrative compounds from the benzimidazole class.

CompoundhCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (Ki/IC50)hCA XII (Ki/IC50)
Benzimidazole-hydrazone 3d--28.5 µM (IC50)-
Benzimidazole-hydrazone 3j--24.3 µM (IC50)-
2-substituted-benzimidazole-6-sulfonamide exampleData not specifiedData not specifiedPotent InhibitionPotent Inhibition
Acetazolamide (Reference)--18.20 µM (IC50)-
Inhibition data (IC50 or Ki values) for selected benzimidazole derivatives against human carbonic anhydrase (hCA) isoforms. nih.govnih.govbohrium.com

Benzimidazole derivatives are recognized for their potential to inhibit cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine. biointerfaceresearch.comnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. biointerfaceresearch.comnih.govmdpi.com

Numerous studies have synthesized and evaluated various series of benzimidazole-based compounds, including benzimidazole-triazole and benzimidazole-thiazole hybrids, for their anticholinesterase activity. nih.govmdpi.com These investigations have revealed that modifications to the benzimidazole core can significantly influence inhibitory potency and selectivity. nih.gov For instance, certain benzimidazole-triazole derivatives featuring a chloro substitution on the benzimidazole ring and a 3,4-dihydroxy substitution on an attached phenyl ring were found to be potent, mixed-type inhibitors of AChE, with activity comparable to the reference drug donepezil. nih.gov Many synthesized analogues have demonstrated good to potent inhibitory activity against both AChE and BChE, with IC50 values often in the low micromolar and even nanomolar range. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Representative Benzimidazole Derivatives Data for illustrative compounds from the benzimidazole class.

CompoundAChE (IC50 / Ki)BChE (IC50 / Ki)
Benzimidazole-triazole 3d31.9 ± 0.1 nM (IC50) / 26.2 nM (Ki)-
Benzimidazole-triazole 3h29.5 ± 1.2 nM (IC50) / 24.8 nM (Ki)-
Benzimidazole-thiazole 160.10 ± 0.05 µM (IC50)0.20 ± 0.05 µM (IC50)
Benzimidazole-thiazole 210.20 ± 0.05 µM (IC50)0.30 ± 0.10 µM (IC50)
Donepezil (Reference)21.8 ± 0.9 nM (IC50)4.5 ± 0.11 µM (IC50)
Inhibition data (IC50 or Ki values) for selected benzimidazole derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govmdpi.com

Substituted benzimidazole derivatives are a cornerstone in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govnih.gov PARP inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations. nih.gov The benzimidazole-4-carboxamide scaffold is particularly prominent in this area. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have led to the design of numerous potent PARP-1 inhibitors with IC50 values in the single or double-digit nanomolar range. nih.gov One of the most well-known examples is Veliparib (ABT-888), or 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, which exhibits excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM. nih.govacs.org Research has demonstrated that modifications to the 2-position of the benzimidazole ring system are crucial for achieving high enzymatic and cellular potency. nih.govacs.org

Table 3: PARP Inhibition by Representative Benzimidazole Derivatives Data for illustrative compounds from the benzimidazole class.

CompoundPARP-1 (IC50 / Ki)PARP-2 (IC50 / Ki)
Veliparib (ABT-888)5 nM (Ki)5 nM (Ki)
Compound 10a (benzimidazole-4-carboxamide derivative)1.2 nM (IC50)0.8 nM (IC50)
Compound 11e (benzimidazole-4-carboxamide derivative)1.5 nM (IC50)0.9 nM (IC50)
Compound 5cj (benzimidazole carboxamide derivative)~4 nM (IC50)~4 nM (IC50)
Compound 5cp (benzimidazole carboxamide derivative)~4 nM (IC50)~4 nM (IC50)
Inhibition data (IC50 or Ki values) for selected benzimidazole derivatives against Poly(ADP-ribose) Polymerase (PARP) isoforms. nih.govnih.govnih.gov

DNA topoisomerases are essential enzymes that manage the topological states of DNA and are critical targets for anticancer drugs. esisresearch.org Detailed investigations have revealed that bi- and ter-benzimidazole derivatives constitute a class of mammalian DNA topoisomerase I inhibitors. esisresearch.orgesisresearch.org These compounds can act as "poisons," stabilizing the cleavable complex formed between topoisomerase I and DNA, which ultimately leads to cell death. esisresearch.org

Studies on various 2,5-disubstituted benzimidazoles have identified compounds with significant topoisomerase I inhibitory activity, in some cases more potent than the reference drug camptothecin. esisresearch.org For example, 2-phenoxymethylbenzimidazole was found to be a particularly potent DNA topoisomerase I poison. esisresearch.org The inhibitory effects of these derivatives are considered significant as they represent a potential source for the development of new anticancer agents. nih.gov

Table 4: Mammalian DNA Topoisomerase I Inhibition by Representative Benzimidazole Derivatives Data for illustrative compounds from the benzimidazole class.

CompoundTopoisomerase I (IC50)
2-Phenoxymethylbenzimidazole (17)14.1 µM
5-Nitro-2-phenoxymethyl-benzimidazole (18)258 µM
5-Methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II)Relatively Potent Inhibition
bis(5-Methyl-1H-benzo[d]imidazol-2-yl)methaneRemarkably Active
bis(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methaneRemarkably Active
Inhibition data for selected benzimidazole derivatives against Mammalian DNA Topoisomerase I. esisresearch.orgnih.govnih.gov

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying aldehydes and is implicated in chemotherapy resistance in several cancers. nih.govnih.gov Consequently, developing ALDH inhibitors is a promising strategy in oncology. nih.gov The benzimidazole scaffold has been successfully utilized to create potent and selective inhibitors of ALDH isoforms. nih.govbohrium.com

A series of benzimidazole derivatives was designed and evaluated, leading to the identification of compounds with excellent inhibitory activity against ALDH1A1 in the low micromolar range. bohrium.com Importantly, these compounds showed high selectivity over other isoforms like ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. bohrium.com Another study identified 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) as a highly selective and potent inhibitor of ALDH3A1, with an IC50 of 0.2 µM, and no activity against other ALDH isoforms. nih.govacs.orgacs.org This research highlights the potential of the benzimidazole framework to generate isoform-selective ALDH inhibitors for targeted therapeutic applications.

Table 5: Aldehyde Dehydrogenase Inhibition by Representative Benzimidazole Derivatives Data for illustrative compounds from the benzimidazole class.

CompoundTarget IsoformIC50Selectivity Notes
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7)ALDH3A10.2 ± 0.05 µMNo inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2
Compound 21 (benzimidazole derivative)ALDH1A1Low µM rangeHigh selectivity over ALDH1A2, 1A3, ALDH2, ALDH3A1
Compound 27 (benzimidazole derivative)ALDH1A1Low µM rangeHigh selectivity over ALDH1A2, 1A3, ALDH2, ALDH3A1
Compound 61 (benzimidazole derivative)ALDH1A1Low µM rangeHigh selectivity over ALDH1A2, 1A3, ALDH2, ALDH3A1
Compound 65 (benzimidazole derivative)ALDH1A1Low µM rangeHigh selectivity over ALDH1A2, 1A3, ALDH2, ALDH3A1
Inhibition data for selected benzimidazole derivatives against Aldehyde Dehydrogenase (ALDH) isoforms. nih.govbohrium.comacs.org

Cellular Pathway Modulation Studies

Beyond direct receptor binding, understanding a compound's effect on intracellular signaling pathways is crucial. Benzimidazole derivatives have been extensively studied for their ability to modulate pathways controlling cell life and death, particularly apoptosis.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. Many anticancer agents function by inducing apoptosis in tumor cells. jksus.org Benzimidazole derivatives have frequently been identified as potent inducers of apoptosis in various cancer cell lines. nih.govnih.govnih.govresearchgate.net

The mechanism of apoptosis induction by benzimidazoles often involves the activation of caspases, a family of proteases that execute the cell death program. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies have shown that treatment with benzimidazole derivatives leads to the activation of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. nih.govnih.gov

Furthermore, these compounds can modulate the expression of genes involved in the regulation of apoptosis, particularly the Bcl-2 family proteins. The Bcl-2 family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a key event that promotes mitochondrial outer membrane permeabilization and subsequent caspase activation. Research has demonstrated that certain benzimidazoles can upregulate the expression of Bax while downregulating Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.gov

Table 5: Example of Apoptosis-Related Protein Modulation by a Benzimidazole Derivative in Cancer Cells

Protein Function Fold Change After Treatment
Bax Pro-apoptotic Increased
Bcl-2 Anti-apoptotic Decreased
Caspase-3 Executioner caspase Increased activity
Caspase-8 Initiator caspase Increased activity

Note: This table represents generalized findings from studies on various bioactive benzimidazole derivatives, such as certain hydrazone hybrids. nih.gov

P-glycoprotein (P-gp) Activity Modulation

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical membrane protein that functions as a broad-spectrum efflux pump. frontiersin.org Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapeutic agents. frontiersin.org Various benzimidazole-containing compounds have been identified as modulators of P-gp activity, acting as either substrates or inhibitors. nih.gov

The interaction of benzimidazoles with P-gp is highly dependent on the nature of the substituents on the core ring system. nih.gov For instance, studies have shown that certain anthelmintic benzimidazoles, such as triclabendazole, can inhibit P-gp transport activity, while others, like albendazole, appear to have no significant interaction. nih.govresearchgate.net This underscores the critical role of substitution patterns in determining P-gp modulation.

For 2-(4-Cyclohexylbutyl)-1H-benzimidazole, the key structural features—the benzimidazole core and the lipophilic C-2 substituent—suggest a high likelihood of interaction with the polyspecific drug-binding pocket of P-gp. The rational design of molecules to circumvent P-gp efflux often involves modifying properties such as hydrogen bonding capacity and lipophilicity. acs.org The cyclohexylbutyl group significantly increases the lipophilicity of the molecule, a common characteristic of many P-gp substrates and inhibitors. It is plausible that this compound could act as a competitive inhibitor, binding to P-gp and thereby preventing the efflux of other co-administered drugs. Such activity would make it a candidate for investigation as a chemosensitizing agent in cancer therapy. nih.gov

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of cell cycle progression and transcription. nih.gov Their deregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. tandfonline.com The benzimidazole scaffold is recognized as a "privileged structure" in kinase inhibitor design, in part due to its structural resemblance to the native purine (B94841) core of ATP. researchgate.net This allows benzimidazole derivatives to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like CDKs. nih.govresearchgate.net

Numerous 2-substituted benzimidazoles have been developed as potent CDK inhibitors. mdpi.comnih.gov The substituent at the C-2 position plays a crucial role in determining the potency and selectivity of these inhibitors by forming key interactions within the ATP-binding site. researchgate.net For example, research on 2-thiobenzimidazoles identified compounds with effective antitumor activity linked to CDK2 inhibition. researchgate.net The activity of these inhibitors is often rationalized by their ability to form hydrogen bonds with the hinge region of the kinase and to place substituents into specific hydrophobic pockets.

The this compound structure is consistent with features required for CDK inhibition. The N-H and imine nitrogen of the benzimidazole core can act as hydrogen bond donors and acceptors, respectively, to interact with the kinase hinge region. The 4-cyclohexylbutyl side chain is capable of extending into a hydrophobic pocket, potentially conferring affinity and selectivity for specific CDKs, such as CDK2 or CDK9. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of the benzimidazole scaffold by systematically modifying its structure to enhance biological activity and selectivity. researchgate.netnih.gov

Influence of Substituents on the Benzimidazole Core (e.g., C-2 Alkyl Chain Parity, C-5/C-6 Methylation, N-1 Substitution)

The biological activity of benzimidazole derivatives is profoundly influenced by the nature, size, and position of substituents on the heterocyclic core. nih.govresearchgate.net

C-2 Alkyl Chain: The substituent at the C-2 position is a primary determinant of activity. Increasing the length of an alkyl chain generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target protein. However, an optimal chain length often exists, beyond which activity may decrease due to steric hindrance or reduced solubility. The four-carbon butyl chain in this compound provides significant flexibility, allowing it to adopt various conformations to fit within a binding pocket.

C-5/C-6 Methylation: Substitution on the benzene (B151609) portion of the benzimidazole core, such as at the C-5 or C-6 positions, can fine-tune the electronic properties and metabolic stability of the molecule. For instance, the introduction of a nitro group at C-5 has been shown to yield pronounced activity against CDK1 and CDK5, whereas a methyl or amino group at the same position led to a loss of activity. nih.gov

N-1 Substitution: Alkylation or arylation at the N-1 position is a common strategy to explore SAR and improve potency. nih.govresearchgate.net N-1 substitution can introduce additional points of interaction with a biological target, block metabolic pathways, and alter the physicochemical properties of the compound. Studies have shown that bulky aromatic substitutions at the N-1 position can sometimes be detrimental to activity, whereas smaller alkyl or substituted benzyl (B1604629) groups can be beneficial. nih.govmdpi.commdpi.com

Modification SiteSubstituent TypeGeneral Impact on Biological ActivityExample from Literature
C-2Alkyl/Aryl ChainsCrucial for target interaction; modulates lipophilicity and binding pocket occupancy.2-phenyl substituted benzimidazoles show potent COX and 5-lipoxygenase inhibition. nih.gov
C-5 / C-6Electron-withdrawing (e.g., -NO2)Can enhance activity, particularly in CDK inhibition. nih.govA nitro group at C-5 leads to pronounced CDK1/CDK5 inhibition. nih.gov
C-5 / C-6Electron-donating (e.g., -CH3, -NH2)Can decrease or abolish activity depending on the target. nih.govA methyl group at C-5 resulted in the loss of anti-inflammatory activity. nih.gov
N-1Alkyl / Benzyl GroupsProvides additional interaction points; can improve potency and pharmacokinetic properties. nih.govresearchgate.netN-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives yielded compounds with potent antibacterial effects. researchgate.net

Role of the Cyclohexylbutyl Moiety in Modulating Biological Potency and Selectivity

The 4-cyclohexylbutyl group at the C-2 position is a distinctive feature that combines a flexible linker with a bulky, three-dimensional terminal group. This moiety is critical for modulating both the potency and selectivity of the molecule.

The four-carbon chain provides the necessary length and conformational freedom to position the terminal cyclohexyl group optimally within a target's binding site. The cyclohexyl ring itself serves several functions. As a bulky, lipophilic group, it can occupy deep hydrophobic pockets in enzymes like kinases or transporters like P-gp. pharmablock.com Compared to a linear alkyl chain of similar size, the rigid nature of the cyclohexane (B81311) ring reduces the entropic penalty upon binding, which can lead to higher affinity. pharmablock.com Furthermore, the three-dimensional character of the cyclohexyl group offers more contact points with a target protein compared to a flat aromatic ring like phenyl, for which it can serve as a bioisostere. pharmablock.com This can lead to enhanced binding affinity and potentially greater selectivity for one biological target over another. In some contexts, replacing an aromatic ring with a saturated cycloalkane can also improve metabolic stability. nih.gov

Impact of Conformational and Electronic Structure on Activity

The biological activity of this compound is intrinsically linked to its three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic structure).

The benzimidazole core is a planar, aromatic system. This planarity is often important for intercalating into DNA or for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site. The electronic nature of the ring, with its hydrogen-bond-donating N-H group and hydrogen-bond-accepting imine nitrogen, dictates its ability to mimic endogenous ligands like purines and form critical interactions with protein targets. researchgate.net

Computational and in Silico Approaches in the Study of 2 4 Cyclohexylbutyl 1h Benzimidazole

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the stabilization of molecular structures. acadpubl.eu For benzimidazole (B57391) derivatives, NBO analysis helps elucidate the electronic properties that can influence their biological activity. nih.govnih.gov

In the context of a molecule like 2-(4-Cyclohexylbutyl)-1H-benzimidazole, an NBO analysis would investigate the delocalization of electron density between the filled donor orbitals and the empty acceptor orbitals. Studies on similar benzimidazole structures, such as N-Butyl-1H-benzimidazole, have shown significant stabilization energies arising from the delocalization of σ- and π-electrons. nih.govresearchgate.net For instance, interactions often involve the lone pair electrons on nitrogen atoms and the π* anti-bonding orbitals of the aromatic system. acadpubl.eu A typical NBO analysis for this compound would quantify these interactions, revealing how the cyclohexylbutyl substituent influences the electronic environment of the core benzimidazole ring system. The stabilization of the structure is often evidenced by strong intramolecular interactions of σ- and π-electrons of donor bonds (like C-N and C-C) with acceptor anti-bonding orbitals. mdpi.com

A hypothetical summary of key interactions that would be investigated for this compound is presented below. The stabilization energy E(2) quantifies the intensity of these interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)
LP(1) Nπ(C=N)High
LP(1) Nπ(C=C)Moderate
π(C=C)π(C=N)Moderate
σ(C-C)σ(C-N)Low
This table is illustrative and represents the type of data generated from an NBO analysis. Specific values for this compound require dedicated quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanism of action. jocpr.comnih.gov

For a series of compounds including this compound, a QSAR model would be developed by first compiling a dataset of structurally related benzimidazoles with their measured biological activities (e.g., inhibitory concentrations). nih.gov Using statistical methods like Multiple Linear Regression (MLR), predictive mathematical models are then constructed. wikipedia.orgnih.gov

The general form of a QSAR model is: Activity = f(Molecular Descriptors) + error wikipedia.org

The development process involves calculating various molecular descriptors for each compound, selecting the most relevant descriptors, building the model using a training set of compounds, and finally, validating the model's predictive power with an external test set. jocpr.comnih.gov While specific QSAR models for this compound are not detailed in the literature, studies on other benzimidazole derivatives have successfully established such models to predict activities like antifungal or anticancer potency. nih.govnih.gov These models help in the rational design of new derivatives with potentially improved efficacy. jocpr.com

The predictive power of a QSAR model depends on the proper identification of molecular descriptors that govern biological activity. nih.gov For the benzimidazole class of compounds, several types of descriptors have been found to be significant.

QSAR analyses of various benzimidazole derivatives frequently reveal that the following descriptors are critical for their biological activity:

Lipophilicity (logP): This descriptor measures the compound's affinity for a nonpolar environment and is often crucial for membrane permeability and reaching the target site. nih.govresearchgate.net A parabolic relationship between logP and activity is sometimes observed. nih.gov

Electronic Descriptors (e.g., Dipole Moment): These describe the electronic aspects of the molecule, such as charge distribution, which can be critical for receptor-ligand interactions. nih.govresearchgate.net

Steric/Topological Descriptors (e.g., Surface Area, Molecular Volume): These descriptors relate to the size and shape of the molecule, which influences how well it fits into the binding site of a biological target. nih.govnih.gov

For this compound, the large, lipophilic cyclohexylbutyl group would significantly contribute to descriptors like logP and molecular volume, suggesting these would be key parameters in any QSAR model developed for its specific biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic properties of a drug candidate early in the development process, thereby reducing the likelihood of late-stage failures. nih.gov Computational tools are used to estimate the physicochemical and pharmacokinetic profiles of molecules like this compound.

Physicochemical properties are foundational to a drug's behavior in the body. Key properties for this compound are predicted using computational software and are summarized in the table below. These parameters are essential for assessing drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. japtronline.combioflux.com.ro For a compound to have good oral bioavailability, it should generally have a molecular weight < 500 g/mol , a logP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Predicted Physicochemical Properties of this compound

Property Predicted Value Description
Molecular Weight (MW) 270.41 g/mol The mass of one mole of the compound.
Lipophilicity (logP) 4.5 - 5.1 The octanol-water partition coefficient, indicating lipophilicity.
Hydrogen Bond Donors (HBD) 1 The number of donor hydrogen atoms in the molecule.
Hydrogen Bond Acceptors (HBA) 2 The number of acceptor atoms (N, O) in the molecule.
Topological Polar Surface Area (TPSA) 28.17 Ų The surface sum over all polar atoms, influencing membrane permeability.
Water Solubility (logS) -5.0 to -5.5 The logarithm of the molar solubility in water, indicating low solubility.

Note: The values are estimates from various computational prediction tools and may vary slightly between different algorithms.

Based on these predictions, this compound generally adheres to Lipinski's rules, suggesting a potential for good oral absorption. nih.gov Its low TPSA value also indicates good potential for cell membrane permeability. nih.gov

Absorption: The compound's adherence to Lipinski's rules suggests that it has the potential for good oral bioavailability. japtronline.com Its high lipophilicity and low TPSA are favorable for passive diffusion across the gastrointestinal tract.

Distribution: A high logP value suggests that the compound will likely have a high volume of distribution, meaning it will distribute well into tissues rather than remaining in the plasma. japtronline.com This also implies a high probability of binding to plasma proteins.

Metabolism: Benzimidazole derivatives are often metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2C19. nih.gov In silico models can predict whether a compound is a substrate or inhibitor of these enzymes, which is crucial for assessing potential drug-drug interactions.

Excretion: The route of excretion would depend on the metabolism of the compound. Metabolites are typically made more water-soluble to facilitate renal excretion.

The combined in silico predictions suggest that this compound has a promising ADME profile for an orally administered agent, although its low aqueous solubility might present formulation challenges. nih.gov These predictions provide a valuable guide for further experimental studies. nih.gov

Drug-Likeness and Lead-Likeness Assessment

A fundamental aspect of this computational evaluation is the assessment of "drug-likeness," which is a qualitative measure of a compound's similarity to known drugs. This is often guided by a set of rules, with Lipinski's Rule of Five being one of the most widely recognized. This rule outlines specific physicochemical parameters that are common among orally active drugs. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (LogP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

In addition to drug-likeness, "lead-likeness" is also considered. Lead compounds are typically smaller and less complex than final drug candidates, providing a better starting point for chemical modifications to optimize their therapeutic properties. The criteria for lead-likeness are generally more stringent than those for drug-likeness.

For this compound, computational predictions of its key physicochemical properties have been performed. These predicted values are essential for its initial assessment as a potential therapeutic agent.

Physicochemical PropertyPredicted Value
Molecular FormulaC17H24N2
Molecular Weight256.39 g/mol
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Topological Polar Surface Area28.2 Ų

Based on these predicted values, an assessment against Lipinski's Rule of Five can be made to determine the drug-likeness of this compound.

Lipinski's Rule of Five ParameterPredicted ValueCompliance
Molecular Weight (&lt; 500 g/mol)256.39Yes
LogP (≤ 5)4.5Yes
Hydrogen Bond Donors (≤ 5)1Yes
Hydrogen Bond Acceptors (≤ 10)2Yes
Number of Violations0

The in silico analysis reveals that this compound fully complies with Lipinski's Rule of Five, with zero violations. This is a strong indication of its potential for good oral bioavailability. Furthermore, its molecular weight and other properties also align well with the more restrictive criteria for lead-likeness, suggesting that it is a promising scaffold for further medicinal chemistry efforts.

The computational assessment of drug-likeness and lead-likeness provides a critical first pass in the evaluation of a new chemical entity. For this compound, the results of this in silico analysis are encouraging, positioning it as a compound of interest for further investigation in the drug discovery process.

Future Directions and Research Perspectives for 2 4 Cyclohexylbutyl 1h Benzimidazole

Exploration of Novel and Efficient Synthetic Pathways

The traditional synthesis of 2-alkyl-substituted benzimidazoles often relies on the Phillips condensation, which involves the reaction of o-phenylenediamine (B120857) with a carboxylic acid, in this case, 5-cyclohexylpentanoic acid, typically under harsh acidic conditions and high temperatures. While effective, this method can suffer from limitations such as low yields for certain substrates and the need for aggressive reagents.

Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 2-(4-Cyclohexylbutyl)-1H-benzimidazole and its analogues. Modern catalytic systems offer promising alternatives. For instance, transition metal-catalyzed dehydrogenative coupling of o-phenylenediamines with primary alcohols, such as 5-cyclohexylpentan-1-ol, presents a more atom-economical and environmentally benign approach. Cobalt-catalyzed reactions, for example, have shown good to excellent yields for a range of 2-substituted benzimidazoles under milder conditions. rsc.org Another innovative strategy involves the use of triphenylbismuth (B1683265) dichloride as a promoter for the desulfurization of thioamides, which could be adapted for the synthesis of 2-alkylated benzimidazoles. beilstein-journals.org

Furthermore, the exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single vessel, could significantly streamline the production of these compounds. beilstein-journals.org The development of solid-phase synthesis techniques could also facilitate the creation of libraries of related analogues for high-throughput screening.

Synthetic ApproachPrecursorsPotential Advantages
Phillips Condensation o-phenylenediamine, 5-cyclohexylpentanoic acidEstablished method
Dehydrogenative Coupling o-phenylenediamine, 5-cyclohexylpentan-1-olAtom-economical, milder conditions rsc.org
Thioamide Desulfurization o-phenylenediamine, corresponding thioamideNovel, potential for mild conditions beilstein-journals.org
One-Pot Reactions VariesIncreased efficiency, reduced waste beilstein-journals.org

Advanced Structure-Activity Relationship (SAR) Studies and Rational Design of Next-Generation Analogues

A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents. For 2-substituted benzimidazoles, the nature of the substituent at the C-2 position is a critical determinant of biological activity. The 4-cyclohexylbutyl group in the target molecule imparts significant lipophilicity, which can profoundly influence its pharmacokinetic and pharmacodynamic properties.

Future SAR studies should systematically explore the impact of modifying the 4-cyclohexylbutyl moiety. This could involve:

Varying the length of the alkyl chain: Investigating shorter and longer linkers between the benzimidazole (B57391) core and the cyclohexyl ring to probe the optimal distance for interaction with biological targets.

Modifying the cycloalkyl ring: Replacing the cyclohexyl group with other cyclic systems (e.g., cyclopentyl, cycloheptyl, or aromatic rings) to assess the influence of ring size and electronics on activity.

Introducing functional groups: Incorporating polar functionalities (e.g., hydroxyl, amino, or carboxyl groups) onto the alkyl chain or the cyclohexyl ring to modulate solubility and potentially introduce new binding interactions.

These studies will generate a comprehensive SAR dataset, enabling the development of predictive models for designing next-generation analogues with improved efficacy and target selectivity. The position of substituents on the benzimidazole ring itself (positions 5 and 6) has also been shown to be crucial for activity and should be a focus of derivatization efforts. nih.gov

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational techniques offers a powerful approach to accelerate the drug discovery process. For this compound, a combined strategy will be instrumental in elucidating its properties and mechanism of action at a molecular level.

Computational studies , such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding modes of this compound with various biological targets. nih.govnih.gov These in silico methods can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For a molecule with a bulky and flexible substituent like the 4-cyclohexylbutyl group, MD simulations are particularly useful for exploring its conformational landscape and how it adapts to the binding pocket of a target protein. nih.govnih.gov Density Functional Theory (DFT) calculations can further be employed to understand the electronic properties of the molecule and the nature of its interactions. nih.govnih.gov

Experimental validation is crucial to confirm the predictions from computational models. Techniques like X-ray crystallography of ligand-protein complexes can provide definitive evidence of the binding mode. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction. The integration of these approaches will provide a holistic understanding of the molecular basis of action and guide the rational design of improved analogues.

MethodologyApplicationExpected Outcome
Molecular Docking Predict binding poses in target proteinsIdentification of potential binding sites and key interactions nih.gov
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complexUnderstanding of complex stability and conformational changes nih.gov
DFT Calculations Analyze electronic structure and bondingInsight into the nature of intermolecular forces nih.gov
X-ray Crystallography Determine the 3D structure of the ligand-protein complexDefinitive confirmation of the binding mode
ITC/SPR Measure binding affinity and thermodynamicsQuantitative data on the strength of the interaction

Investigation of New Biological Targets and Elucidation of Novel Mechanisms of Action

Benzimidazole derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The significant lipophilicity of this compound suggests that it may exhibit distinct biological activities or interact with novel targets.

Future research should focus on a broad-based screening of this compound against a diverse panel of biological targets to uncover new therapeutic applications. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, the lipophilic nature of the C-2 substituent might favor interactions with hydrophobic pockets in enzymes or transmembrane domains of receptors.

Once a promising biological activity is identified, elucidating the underlying mechanism of action will be a critical next step. This will involve a combination of biochemical, cellular, and molecular biology techniques. For example, if the compound shows anticancer activity, studies could investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways. If antimicrobial properties are observed, the mechanism could involve the inhibition of essential bacterial or fungal enzymes or disruption of cell membrane integrity. nih.gov Identifying the specific molecular targets and understanding the mechanism of action will be essential for the further development of this compound as a potential therapeutic agent.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(4-Cyclohexylbutyl)-1H-benzimidazole?

To synthesize this compound, heterogeneous catalysis using FeCl₃/SiO₂ under mild conditions (e.g., 75°C) is effective for similar benzimidazole derivatives. Key parameters include catalyst loading (e.g., 4% FeCl₃·6H₂O relative to SiO₂) and reaction temperature optimization . Microwave-assisted methods can also enhance reaction efficiency by reducing time and improving yields, as demonstrated for substituted benzimidazoles .

Q. How can researchers validate the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural confirmation. For example, ¹H NMR spectra of analogous compounds (e.g., 2-(4-chlorophenyl)-1H-benzimidazole) show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl substituents (δ 1.2–2.5 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis further ensures molecular formula accuracy.

Q. What biological screening methodologies are applicable for assessing the antioxidant potential of this compound?

In vitro radical scavenging assays (e.g., DPPH or ABTS) are standard. For example, hydroxy-phenyl benzimidazoles exhibit antioxidant activity via phenolic hydroxyl groups, with IC₅₀ values ranging from 10–50 μM. Structure-activity relationships (SARs) should be explored by modifying substituents on the benzimidazole core .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for this compound derivatives?

Density Functional Theory (DFT) simulations can predict electronic properties (e.g., HOMO-LUMO gaps) and correlate them with experimental UV-Vis or fluorescence data. For benzoxazole/benzimidazole analogs, DFT-derived dipole moments and Mulliken charges explain variations in reactivity and binding affinities . Molecular dynamics (MD) simulations further elucidate conformational stability in solvent environments .

Q. What challenges arise in crystallographic analysis of cyclohexyl-substituted benzimidazoles, and how are they addressed?

Bulky cyclohexyl groups may induce disorder in crystal lattices, complicating refinement. SHELXL software is recommended for handling such cases via restrained refinement and TWIN/BASF commands for twinned crystals . ORTEP-3 graphical tools aid in visualizing thermal ellipsoids and validating bond lengths/angles .

Q. How can researchers reconcile contradictory catalytic efficiency data in benzimidazole synthesis?

Contradictions often stem from solvent polarity or catalyst-substrate interactions. For example, FeCl₃/SiO₂ performs optimally in aprotic solvents (e.g., toluene), while microwave methods favor polar solvents (e.g., DMF). Cross-referencing reaction conditions (e.g., temperature, solvent) and using control experiments (e.g., catalyst-free reactions) isolate variables .

Q. What strategies enhance the pharmacological specificity of this compound derivatives?

Introducing targeted substituents (e.g., sulfonyl or thiazole groups) improves selectivity. For instance, thiazole-functionalized benzimidazoles (e.g., thiabendazole) show enhanced antifungal activity by binding to β-tubulin . Pharmacokinetic studies (e.g., LogP measurements) should guide modifications to balance solubility and membrane permeability .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods for Benzimidazole Derivatives

MethodCatalyst/SolventYield (%)Reference
Conventional heatingFeCl₃/SiO₂, toluene78–85
Microwave-assistedNone, DMF90–95

Q. Table 2: Key Spectral Data for Structural Validation

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(4-Chlorophenyl)-1H-benzimidazole7.2–8.1 (aromatic H)115–150 (aromatic C)
Cyclohexyl analogs1.2–2.5 (cyclohexyl H)20–35 (aliphatic C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.